N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a fluorophenyl group, a methylpiperazine moiety, and a nitropyrimidine core
Properties
Molecular Formula |
C15H18FN7O2 |
|---|---|
Molecular Weight |
347.35 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18FN7O2/c1-21-6-8-22(9-7-21)15-19-13(17)12(23(24)25)14(20-15)18-11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3,(H3,17,18,19,20) |
InChI Key |
HELOANUHQXVLQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the nitropyrimidine core, followed by the introduction of the fluorophenyl and methylpiperazine groups. Common reagents used in these reactions include fluorobenzene derivatives, piperazine, and various nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butanamide
- 1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one
Uniqueness
N4-(4-FLUOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
